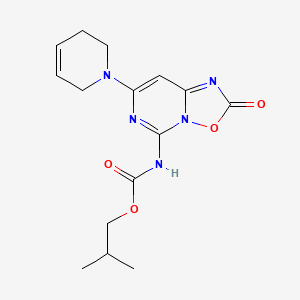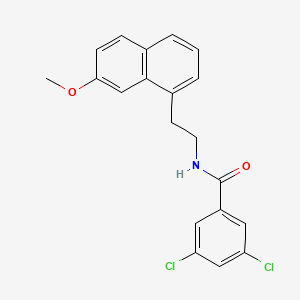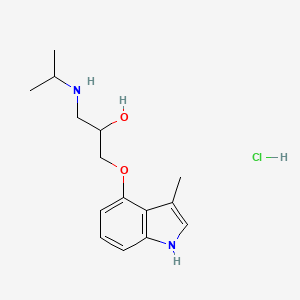
1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-メチルエチル)アミノ)-3-((3-メチル-1H-インドール-4-イル)オキシ)-2-プロパノール一塩酸塩は、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、多くの生物活性分子に存在することで知られているインドール部分を特徴としています。この化合物の構造は、興味深い薬理学的特性を持つ可能性があることを示唆しており、医薬品化学および創薬における関心の対象となっています。
準備方法
合成ルートと反応条件
1-((1-メチルエチル)アミノ)-3-((3-メチル-1H-インドール-4-イル)オキシ)-2-プロパノール一塩酸塩の合成は、一般的に複数のステップで構成されます。
インドール誘導体の形成: インドール部分は、フィッシャーインドール合成によって合成することができ、これは酸性条件下でフェニルヒドラジンとアルデヒドまたはケトンを反応させることを含みます。
アルキル化: 次に、インドール誘導体は、適切なハロアルカンを使用してアルキル化され、3-メチル基が導入されます。
アミノ化: 得られた化合物は、イソプロピルアミンとアミノ化されて、所望のアミノ基を形成します。
エーテル形成: 最後のステップは、ウィリアムソンエーテル合成アプローチを使用して、インドール誘導体とプロパノール部分の間でエーテル結合を形成することを含みます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成ルートの最適化を伴う可能性があります。これには、触媒、制御された反応条件(温度、圧力、pH)、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
1-((1-メチルエチル)アミノ)-3-((3-メチル-1H-インドール-4-イル)オキシ)-2-プロパノール一塩酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物またはケトンを形成するために酸化される可能性があります。
還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: この化合物は、特にインドール部分で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、酸、または塩基などの試薬は、置換反応を促進することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じる可能性があり、還元はアルコールまたはアミンを生じる可能性があります。
4. 科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その構造は、生体標的との潜在的な相互作用を示唆しており、生化学的経路の研究に役立ちます。
医学: この化合物は、創薬のために調査できる薬理学的特性を持つ可能性があります。
産業: これは、新素材の開発やさまざまな産業プロセスにおける試薬として使用できます。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it useful in studying biochemical pathways.
Medicine: The compound may have pharmacological properties that could be explored for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
1-((1-メチルエチル)アミノ)-3-((3-メチル-1H-インドール-4-イル)オキシ)-2-プロパノール一塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含む可能性があります。インドール部分は、さまざまな生体標的と相互作用することが知られており、シグナル伝達経路または酵素活性を潜在的に影響を与えます。正確な分子メカニズムと経路を解明するには、さらなる研究が必要です。
6. 類似化合物の比較
類似化合物
1-((1-メチルエチル)アミノ)-3-(フェノキシ)-2-プロパノール: 類似構造ですが、インドール部分は含まれていません。
1-((1-メチルエチル)アミノ)-3-(4-ヒドロキシフェニル)-2-プロパノール: インドール部分の代わりにヒドロキシフェニル基を含んでいます。
1-((1-メチルエチル)アミノ)-3-(2-メトキシフェニル)-2-プロパノール: メトキシフェニル基を特徴としています。
独自性
1-((1-メチルエチル)アミノ)-3-((3-メチル-1H-インドール-4-イル)オキシ)-2-プロパノール一塩酸塩は、生物活性で知られているインドール部分の存在によってユニークです。この構造的特徴は、他の類似化合物とは異なる、ユニークな薬理学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
1-((1-Methylethyl)amino)-3-(phenoxy)-2-propanol: Similar structure but lacks the indole moiety.
1-((1-Methylethyl)amino)-3-(4-hydroxyphenyl)-2-propanol: Contains a hydroxyphenyl group instead of the indole moiety.
1-((1-Methylethyl)amino)-3-(2-methoxyphenyl)-2-propanol: Features a methoxyphenyl group.
Uniqueness
1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride is unique due to the presence of the indole moiety, which is known for its biological activity. This structural feature may confer unique pharmacological properties, making it distinct from other similar compounds.
特性
CAS番号 |
145296-51-1 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC名 |
1-[(3-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10(2)16-8-12(18)9-19-14-6-4-5-13-15(14)11(3)7-17-13;/h4-7,10,12,16-18H,8-9H2,1-3H3;1H |
InChIキー |
FJGIMYDHRQFCER-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C(=CC=C2)OCC(CNC(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



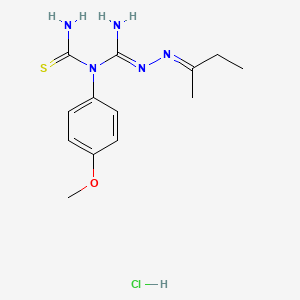
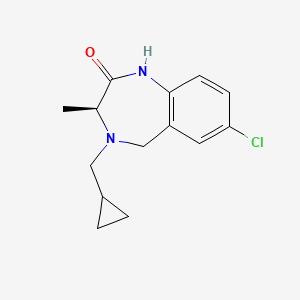
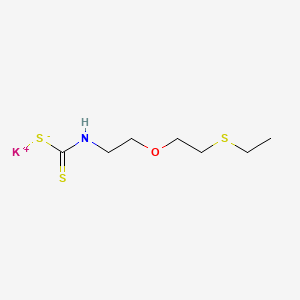
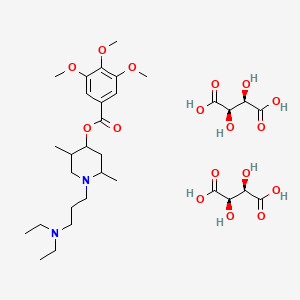
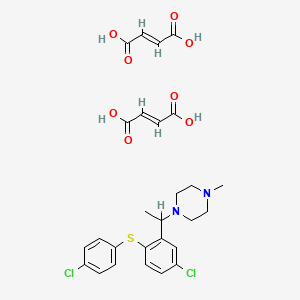
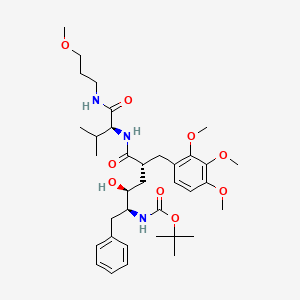
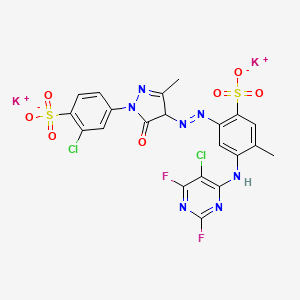

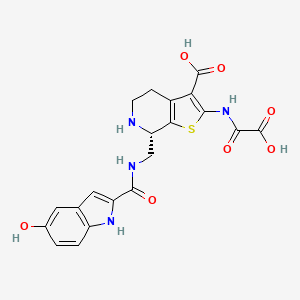
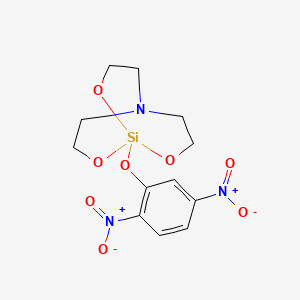
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
